
O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine is a complex organic compound characterized by the presence of multiple iodine atoms and a phenolic hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine, followed by selective iodination at the phenolic positions. The reaction conditions often include the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in thyroid hormone synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating thyroid disorders and as a radiolabeled compound for diagnostic imaging.
Mécanisme D'action
The mechanism of action of O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets thyroid peroxidase (TPO) and other enzymes involved in thyroid hormone synthesis.
Pathways Involved: It participates in the iodination of tyrosine residues in thyroglobulin, leading to the formation of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3).
Comparaison Avec Des Composés Similaires
L-Tyrosine: A non-iodinated precursor of O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine.
3,5-Diiodo-L-tyrosine: A partially iodinated derivative with fewer iodine atoms.
Thyroxine (T4): A fully iodinated thyroid hormone with similar structural features.
Uniqueness: this compound is unique due to its specific iodination pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in thyroid hormone synthesis make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
61476-50-4 |
|---|---|
Formule moléculaire |
C15H11I4NO4 |
Poids moléculaire |
776.87 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-(2-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11I4NO4/c16-7-4-8(17)13(21)12(5-7)24-14-9(18)1-6(2-10(14)19)3-11(20)15(22)23/h1-2,4-5,11,21H,3,20H2,(H,22,23)/t11-/m0/s1 |
Clé InChI |
PJNCCLSJCWEOMP-NSHDSACASA-N |
SMILES isomérique |
C1=C(C=C(C(=C1I)OC2=C(C(=CC(=C2)I)I)O)I)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=C(C=C(C(=C1I)OC2=C(C(=CC(=C2)I)I)O)I)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)

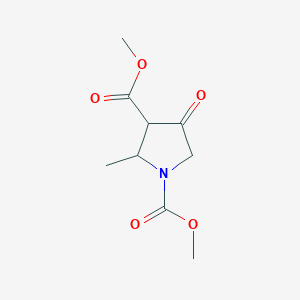
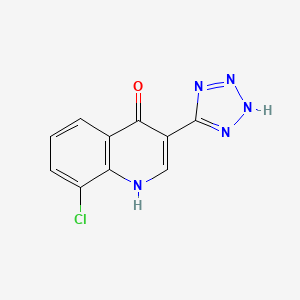
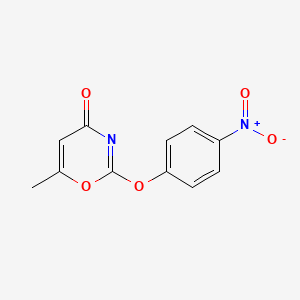

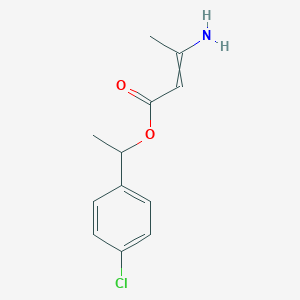
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
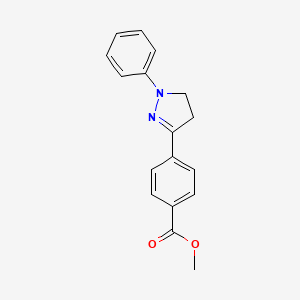
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)



